molecular formula C12H16FNO2 B256823 3-(Dimethylamino)propyl 4-fluorobenzoate

3-(Dimethylamino)propyl 4-fluorobenzoate

Cat. No. B256823
M. Wt: 225.26 g/mol
InChI Key: USZISWRFBXFIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)propyl 4-fluorobenzoate, also known as DF-MPFB, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a member of the benzodiazepine class of drugs and is used as a research chemical in the field of neuroscience.

Mechanism of Action

3-(Dimethylamino)propyl 4-fluorobenzoate acts as a positive allosteric modulator of GABA-A receptors in the brain. GABA-A receptors are responsible for inhibiting the activity of neurons in the brain, leading to a calming and sedative effect. 3-(Dimethylamino)propyl 4-fluorobenzoate enhances the activity of GABA-A receptors, leading to increased inhibition of neuronal activity and a more pronounced calming effect.
Biochemical and Physiological Effects
3-(Dimethylamino)propyl 4-fluorobenzoate has been shown to have a range of biochemical and physiological effects. It has been shown to have anxiolytic, sedative, and hypnotic effects in animal models. 3-(Dimethylamino)propyl 4-fluorobenzoate has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. Additionally, 3-(Dimethylamino)propyl 4-fluorobenzoate has been shown to have muscle relaxant properties and may be useful in the treatment of muscle spasms.

Advantages and Limitations for Lab Experiments

3-(Dimethylamino)propyl 4-fluorobenzoate has several advantages for use in lab experiments. It is a potent and selective modulator of GABA-A receptors, making it a useful tool for studying the role of these receptors in the brain. 3-(Dimethylamino)propyl 4-fluorobenzoate is also relatively stable and can be stored for extended periods, making it a convenient compound for use in lab experiments.
One limitation of 3-(Dimethylamino)propyl 4-fluorobenzoate is that it is a research chemical and has not been approved for use in humans. This means that its safety and efficacy have not been established, and it should only be used in a research setting. Additionally, the synthesis of 3-(Dimethylamino)propyl 4-fluorobenzoate is a complex process that requires specialized equipment and expertise, making it difficult to obtain for some researchers.

Future Directions

For research on 3-(Dimethylamino)propyl 4-fluorobenzoate include exploring its potential therapeutic uses and studying its effects on different subtypes of GABA-A receptors.

Synthesis Methods

3-(Dimethylamino)propyl 4-fluorobenzoate is synthesized through a multi-step process that involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The resulting compound is then reacted with 3-(dimethylamino)propylamine to form 3-(Dimethylamino)propyl 4-fluorobenzoate. The synthesis of 3-(Dimethylamino)propyl 4-fluorobenzoate is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

3-(Dimethylamino)propyl 4-fluorobenzoate is primarily used as a research chemical in the field of neuroscience. It is used to study the effects of benzodiazepine compounds on the central nervous system. 3-(Dimethylamino)propyl 4-fluorobenzoate is also used to study the role of GABA receptors in the brain and their interaction with benzodiazepines.

properties

Product Name

3-(Dimethylamino)propyl 4-fluorobenzoate

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

3-(dimethylamino)propyl 4-fluorobenzoate

InChI

InChI=1S/C12H16FNO2/c1-14(2)8-3-9-16-12(15)10-4-6-11(13)7-5-10/h4-7H,3,8-9H2,1-2H3

InChI Key

USZISWRFBXFIRG-UHFFFAOYSA-N

SMILES

CN(C)CCCOC(=O)C1=CC=C(C=C1)F

Canonical SMILES

CN(C)CCCOC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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